2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
Scientific Research Applications
Synthesis and Derivatives
Research into the synthesis of derivatives of 1H-isoindole-1,3(2H)-dione, a core component of the specified chemical, has been explored. Klose et al. (1997) reported on the preparation of related sulfur-transfer agents, demonstrating methods for synthesizing variants of 1H-isoindole-1,3(2H)-dione, which could apply to the specific compound (Klose, Reese, & Song, 1997). Similarly, Tan et al. (2016) developed a synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, potentially relevant for creating analogs of the specified chemical (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Chemical Properties and Reactions
The synthesis of novel Biginelli compounds containing a phthalimide moiety, related to the structure of the specified chemical, was explored by Bhat et al. (2020). Their research provides insights into the chemical properties and potential reactions involving similar isoindole-dione structures (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020). Vasilin et al. (2015) studied the reaction of secondary aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to isoindole-6,12-diones, which could be relevant for understanding the reactivity of the specified chemical (Vasilin, Lukina, Stroganova, Morozov, & Krapivin, 2015).
Potential Medical Applications
Research by Sharma et al. (2016) into the synthesis and anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones suggests potential medical applications for compounds structurally similar to the specified chemical (Sharma, Gawande, Mohan, & Goel, 2016). Kerrigan and Shirley (1996) investigated isoindole-dione derivatives as inhibitors of human leukocyte elastase, indicating possible therapeutic uses (Kerrigan & Shirley, 1996).
Antibacterial Properties
A study by Ahmed et al. (2006) on the synthesis and antibacterial activity of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes reveals the antibacterial potential of isoindole-dione derivatives, which may extend to the specific compound (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
properties
IUPAC Name |
2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanylmethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-13(10(2)20)7-17-16(18-9)23-8-19-14(21)11-5-3-4-6-12(11)15(19)22/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDYJFSLNXMCQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141794 | |
Record name | 2-[[(5-Acetyl-4-methyl-2-pyrimidinyl)thio]methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione | |
CAS RN |
478041-95-1 | |
Record name | 2-[[(5-Acetyl-4-methyl-2-pyrimidinyl)thio]methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478041-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(5-Acetyl-4-methyl-2-pyrimidinyl)thio]methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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